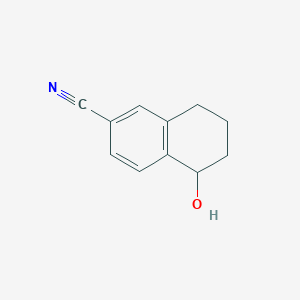

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

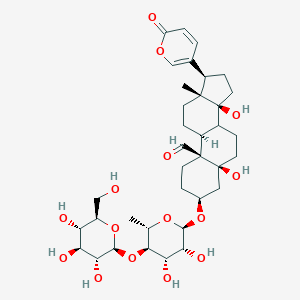

“5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” is a complex chemical compound with the CAS number 1315479-99-2 . It has a molecular formula of C11H11NO and a molecular weight of 173.21 .

Molecular Structure Analysis

The molecular structure of “5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile” can be represented by the SMILES notation: C1CC(C2=C(C1)C=C(C=C2)C#N)O .

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Green Chemistry Approaches

Researchers have developed eco-friendly synthesis methods for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene, by employing environmentally benign techniques like mortar and pestle grinding. This approach not only aligns with green chemistry principles but also facilitates the synthesis of bioactive molecules through a robust route, offering good compatibility (Damera & Pagadala, 2023). Another example of innovative synthesis involves the use of domino reactions to create tetrahydronaphthalenes from simple reactants, showcasing the elegance of this method in constructing polyaromatic hydrocarbons efficiently (Thimmarayaperumal & Shanmugam, 2017).

Electrochemical Studies

Electrooxidative polymerization studies have been conducted using 1-amino-5,6,7,8-tetrahydronaphthalene monomers to create modified electrodes. This research is crucial for enhancing electrochemical reversibility and reducing overpotential in hydroquinone, demonstrating the material's potential in acidic solutions (Yousef, Ragab, & Abdel-Azzem, 2010).

Pharmacological Applications

In the realm of pharmacology, tetrahydronaphthalene derivatives have been explored for their antitumor activity. Notably, certain derivatives have shown high potency against various cancer cells, with minimal cytotoxicity towards normal cells. This highlights their potential as selective antitumor agents. The research also delves into the mechanisms of action, including tubulin polymerization inhibition and apoptosis induction (Shaheen, El-Emam, & El-Gohary, 2020).

Propiedades

IUPAC Name |

5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIRUBQCCNAHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593890 |

Source

|

| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

CAS RN |

1315479-99-2 |

Source

|

| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.